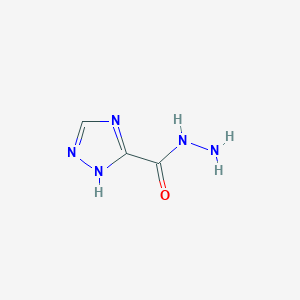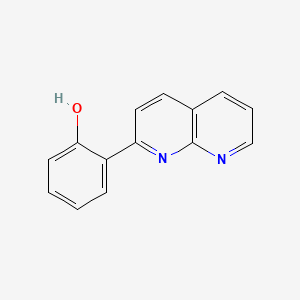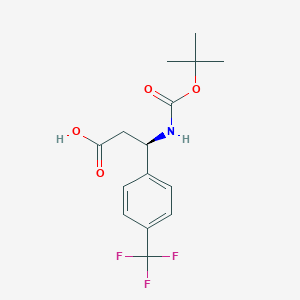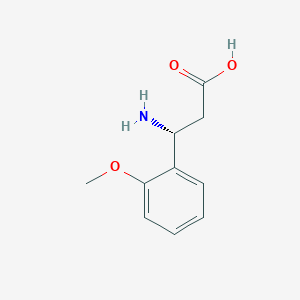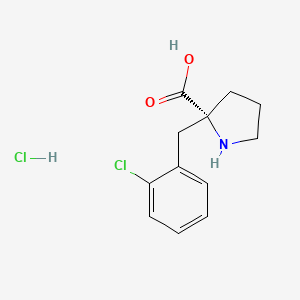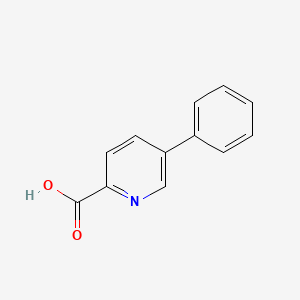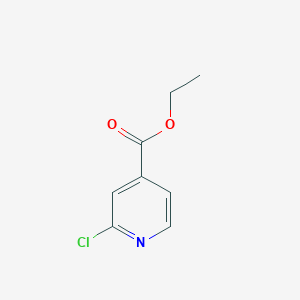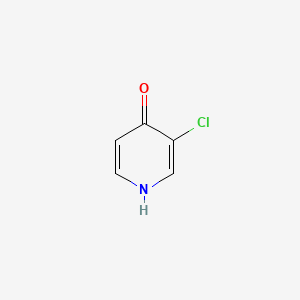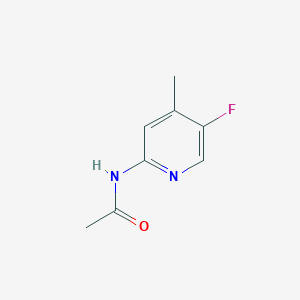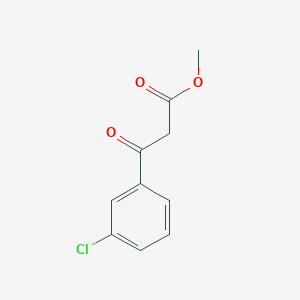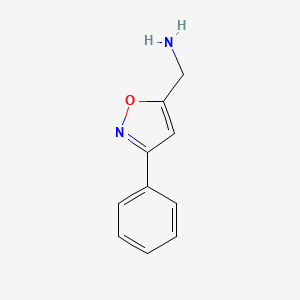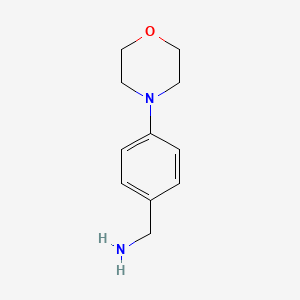
4-Morpholinobenzylamine
概要
説明
4-Morpholinobenzylamine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 . It is also known by several synonyms such as AKOS B033642, BUTTPARK 98\50-31, CBI-BB ZERO/006142, CHEMBRDG-BB 4012455, and 4-MORPHOLIN-4-YL-BENZYLAMINE .
Synthesis Analysis
The synthesis of morpholines, including 4-Morpholinobenzylamine, has seen significant progress in recent years. The morpholine motif has attracted attention due to its widespread availability in natural products and biologically relevant compounds. Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of 4-Morpholinobenzylamine consists of 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
4-Morpholinobenzylamine is a solid at room temperature. It has a predicted boiling point of 361.4±42.0 °C and a predicted density of 1.113±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .科学的研究の応用
Dopamine D4 Receptor Ligands : A study by Audouze, Nielsen, and Peters (2004) investigated morpholines as ligands selective for the dopamine D4 receptor. This research has implications for developing antipsychotics without extrapyramidal side effects (Audouze et al., 2004).
Antimicrobial and Modulating Activity : Oliveira et al. (2015) studied the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against various strains of bacteria and fungi. This compound showed significant modulating activity in combination with other drugs (Oliveira et al., 2015).
Antagonist of the D4 Receptor : Berry et al. (2014) reported on the structure-activity relationship of a chiral morpholine-based scaffold leading to a potent and selective dopamine 4 (D4) receptor antagonist, ML398. This compound showed potential for reversing cocaine-induced hyperlocomotion (Berry et al., 2014).
Pharmacological Properties of Morpholine Derivatives : Panneerselvam et al. (2009) synthesized and evaluated 4-(2-aminophenyl)morpholines for various pharmacological activities, including analgesic, antiinflammatory, antibacterial, and antifungal properties (Panneerselvam et al., 2009).
Synthesis and Physicochemical Properties of Morpholinium Salts : Pernak et al. (2011) investigated the synthesis of 4-benzyl-4-methylmorpholinium salts, evaluating their physicochemical properties, toxicity, biodegradability, and potential as new biomass solvents (Pernak et al., 2011).
Non-Imidazole Histamine H3 Antagonists : A study by Dvorak et al. (2005) explored 4-(1-alkyl-piperidin-4-yloxy)-benzonitriles and 4-(1-isopropyl-piperidin-4-yloxy)-benzylamines, including morpholine derivatives, as potent H3 receptor antagonists (Dvorak et al., 2005).
Safety and Hazards
4-Morpholinobenzylamine is classified as a corrosive substance . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .
特性
IUPAC Name |
(4-morpholin-4-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTILPSKZXNIITC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380096 | |
| Record name | 4-Morpholinobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinobenzylamine | |
CAS RN |
214759-74-7 | |
| Record name | 4-Morpholinobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-MORPHOLINOBENZYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

